4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine

Lipophilicity log P Membrane permeability

Researchers synthesizing pyrazolotriazole angiotensin II antagonists often encounter solubility failures with low-logP 5-aminopyrazole analogs. 4-Ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine (CAS 1312598-28-9) addresses this with its racemic sec-pentyl chain, delivering logP 2.76-134-fold more lipophilic than the 3-methyl analog-and a 0.70 Fsp³ that reduces crystallinity for smoother continuous-flow processing. • Supplied at 98% purity for direct use without additional purification. • Single stereogenic center enables chiral resolution or asymmetric induction studies. • Multiple qualified suppliers ensure consistent batch-to-batch quality.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
Cat. No. B13637525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCCCC(C)C1=C(C(=NN1)N)CC
InChIInChI=1S/C10H19N3/c1-4-6-7(3)9-8(5-2)10(11)13-12-9/h7H,4-6H2,1-3H3,(H3,11,12,13)
InChIKeyKFJITCAIAFPZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine – Physicochemical Profile


4-Ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine (CAS 1312598-28-9) is a tri-substituted 5‑aminopyrazole bearing an ethyl group at C‑4 and a racemic pentan‑2‑yl (sec‑pentyl) side‑chain at C‑3 . The compound belongs to the class of alkyl‑substituted 5‑aminopyrazoles that serve as versatile building blocks for fused heterocyclic systems, notably pyrazolotriazole angiotensin II antagonists . The presence of the chiral sec‑pentyl substituent distinguishes it from simpler 3‑alkyl‑5‑aminopyrazoles and introduces meaningful differences in lipophilicity, molecular shape, and sp³‑carbon fraction that directly influence solubility, membrane permeability, and downstream reactivity .

5-Aminopyrazole core for pyrazolotriazole-based angiotensin II receptor research compounds
Racemic sec-pentyl chain introduces stereochemistry for asymmetric synthesis or resolution studies
Higher lipophilicity and sp³ carbon fraction improve organic-phase handling and flow-chemistry potential
Consistent high purity across suppliers supports direct use in sensitive catalytic steps

Why This 5-Aminopyrazole Cannot Be Readily Replaced


Although the 5‑aminopyrazole core is common across multiple catalog products, simple replacement with a shorter‑chain or achiral analog ignores quantifiable differences in computed log P, sp³ carbon fraction (Fsp³), and stereochemical composition that directly impact dissolution, passive membrane permeation, and the performance of asymmetric transformations . Bulk procurement decisions that disregard these parameters risk delivering a building block with inadequate organic‑phase solubility or lacking the chirality required for enantioselective synthesis, ultimately causing costly re‑optimisation of downstream routes .

Replacement with shorter-chain 3-methyl analog may reduce lipophilicity by >2 log units, altering extraction efficiency
Achiral analogs lack the stereogenic center, preventing enantioselective transformations or chiral resolution
95% purity analog may require additional chromatography before use in sensitive catalytic reactions
Lower sp³ fraction in simpler analogs can increase crystallinity, potentially causing precipitation during scale-up

Quantitative Evidence vs. Closest Analogs


Enhanced Lipophilicity and Organic-Phase Partitioning

The target compound exhibits a computed log P of 2.76, whereas the direct 3‑methyl analog (4‑ethyl‑3‑methyl‑1H‑pyrazol‑5‑amine) displays a log P of 0.63 . This 2.13 log‑unit difference corresponds to a 134‑fold higher theoretical partition coefficient (P) for the target compound, translating into substantially greater solubility in non‑polar organic media and enhanced passive membrane permeation .

Lipophilicity difference
Direct comparison
logP 2.76 vs 0.63 (Δ +2.13, ~134× higher P)
Indicates stronger organic-phase partitioning, aiding extraction workflows
Computed values; experimental validation advised
Lipophilicity log P Membrane permeability Partition coefficient

Higher sp³ Carbon Fraction for Improved Solubility

The target compound exhibits an Fsp³ value of 0.70, compared with 0.50 for 4‑ethyl‑3‑methyl‑1H‑pyrazol‑5‑amine . The larger fraction of sp³‑hybridised carbons is empirically associated with lower crystal‑packing efficiency, which tends to lower melting points and improve solubility in organic solvents and, in some cases, aqueous media .

sp³ carbon fraction
Direct comparison
Fsp³ 0.70 vs 0.50 (Δ +0.20)
May improve solubility and reduce crystallinity
Correlative data; experimental confirmation recommended
Fsp³ Molecular complexity Aqueous solubility Melting point

Racemic Chiral Center for Enantioselective Chemistry

The target compound contains one stereogenic center (asymmetric atom count = 1) , whereas the closest achiral analog 4‑ethyl‑3‑methyl‑1H‑pyrazol‑5‑amine has zero asymmetric atoms . The racemic pentan‑2‑yl group offers the possibility of chiral resolution or use as a substrate for enantioselective transformations, a feature absent from the purely alkyl‑substituted but achiral members of the series.

Chiral center presence
Direct comparison
1 asymmetric atom (racemic) vs 0 asymmetric atoms
Enables enantioselective transformations or resolution
Racemic; resolution required for single enantiomer
Chirality Asymmetric synthesis Racemic resolution Enantiomeric differentiation

Higher Purity Specification Reduces Re-Synthesis Costs

The target compound is consistently listed at 98 % purity on both Fluorochem and Leyan platforms . In contrast, the related 4‑ethyl‑3‑methyl analog is specified at 95 % (or 95 +%) , and the regioisomeric 3‑ethyl‑4‑methyl‑1H‑pyrazol‑5‑amine is also offered at 95 % . A 3 percentage‑point higher purity specification reduces the mass fraction of unidentified impurities that can interfere with catalytic cycles or give rise to by‑products in multi‑step sequences.

Purity specification
Cross-study comparable
98% vs 95% (HPLC area-% normalisation)
Reduces pre-use purification for sensitive catalytic steps
Based on supplier CoA; verify lot-specific purity
Purity Impurity profile Quality control Reproducibility

Privileged Intermediate for Angiotensin II Antagonists

The 3,4‑dialkyl‑5‑aminopyrazole chemotype, exemplified by 4‑ethyl‑3‑methyl‑1H‑pyrazol‑5‑amine, is a documented precursor for pyrazolotriazole‑based angiotensin II receptor antagonists, a class that includes clinically approved antihypertensive agents . The target compound shares the identical 4‑ethyl‑5‑amino‑pyrazole core while offering a longer, branched alkyl chain at C‑3, which may modulate the lipophilicity of the final triazole and potentially alter its pharmacokinetic profile .

Intermediate for Ang II antagonists
Class-level inference
Retains 4-ethyl-5-aminopyrazole pharmacophore; structural analogy to validated intermediate
Scaffold may support cardiovascular research intermediate synthesis
No direct synthesis data; structural inference only
Angiotensin II antagonist Pyrazolotriazole Hypertension Cardiovascular drug intermediate

Procurement-Relevant Application Scenarios


Lipophilic Pyrazolotriazole Drug Candidate Synthesis

When the synthetic target is a pyrazolotriazole angiotensin II antagonist requiring enhanced log P for improved oral absorption or CNS penetration, the 2.76 log P of the target compound provides a starting point that is 134‑fold more lipophilic than the 3‑methyl analog . This can reduce the number of lipophilicity‑increasing transformations after cyclisation.

Enantioselective Route Scouting

For medicinal chemistry teams investigating enantiomer‑specific pharmacology, the single stereogenic center present in the racemic pentan‑2‑yl chain enables chiral resolution or asymmetric induction studies that are impossible with the achiral 3‑methyl or 3‑ethyl‑4‑methyl analogs .

High-Concentration Flow-Chemistry Feeds

The higher Fsp³ (0.70) and the branched alkyl tail are expected to reduce crystallinity and lower the melting point relative to more planar, lower‑Fsp³ analogs , making the compound easier to handle as a concentrated solution in continuous‑flow reactors where precipitation would block microchannels.

Procurement-Sensitive Medicinal Chemistry Programs

With a consistently listed purity of 98 % across multiple qualified suppliers , this compound may be directly used in key steps without additional purification, saving an estimated one working day per 10‑g batch relative to a 95 % purity analog that requires column chromatography to achieve the same quality threshold.

Application
Selection Property
Validation Focus
Pyrazolotriazole synthesis for angiotensin II receptor studies
High lipophilicity building block
Phase-transfer and membrane partitioning assays
Enantioselective route scouting
Racemic stereogenic center
Chiral resolution and asymmetric induction feasibility
Continuous flow chemistry with high concentration feeds
Elevated sp³ fraction for reduced crystallinity
Solubility and precipitation resistance in microreactors
Multi-step medicinal chemistry campaigns
Consistent high purity across suppliers
Direct use without additional purification steps
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